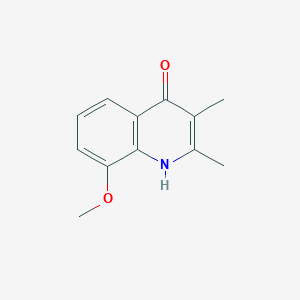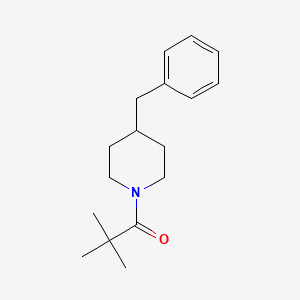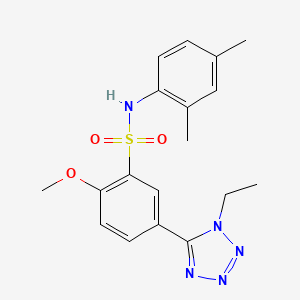![molecular formula C11H12ClNO4 B3749513 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3749513.png)
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid, also known as CMK, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-aryl anthranilic acids and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the target enzyme or receptor. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid inhibits cathepsin S by binding to its active site and blocking its enzymatic activity. Other mechanisms of action may involve the modulation of protein-protein interactions or the regulation of gene expression.
Biochemical and Physiological Effects
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid can modulate the immune response by inhibiting cathepsin S, as mentioned earlier. It can also inhibit the activity of the enzyme dipeptidyl peptidase-4, which is involved in glucose metabolism and has potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its high potency and specificity for the target enzyme or receptor. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid also has some limitations, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid in lab experiments.
Orientations Futures
There are several future directions for the research on 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid. One direction is to investigate its potential applications in the treatment of autoimmune diseases and diabetes, as mentioned earlier. Another direction is to explore its role in other biological processes, such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid may improve its therapeutic potential.
Applications De Recherche Scientifique
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool compound to investigate the role of various enzymes and receptors in different biological processes. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been used as an inhibitor of the protease cathepsin S, which plays a key role in antigen processing and presentation. By inhibiting cathepsin S, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid can modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBQBZRWTXQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B3749430.png)
![ethyl 4-[({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B3749435.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3749451.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzoic acid](/img/structure/B3749464.png)
![7-amino-1,3-dimethyl-2,4-dioxo-5-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3749471.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B3749477.png)
![N-(2-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3749487.png)


![4-amino-3-(4-ethoxyphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B3749512.png)



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)